Cas no 58315-12-1 (4,6-dichloro-3-methyl-1,2oxazolo4,5-cpyridine)

4,6-dichloro-3-methyl-1,2oxazolo4,5-cpyridine 化学的及び物理的性質
名前と識別子
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- Isoxazolo[4,5-c]pyridine, 4,6-dichloro-3-methyl-
- 4,6-dichloro-3-methyl-1,2oxazolo4,5-cpyridine
- AT28621
- 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine, AldrichCPR
- 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine
- 4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine
- 58315-12-1
- DTXSID00415913
- InChI=1/C7H4Cl2N2O/c1-3-6-4(12-11-3)2-5(8)10-7(6)9/h2H,1H
- EN300-1702962
-
- インチ: InChI=1S/C7H4Cl2N2O/c1-3-6-4(12-11-3)2-5(8)10-7(6)9/h2H,1H3
- InChIKey: HNNVOZJYSIWIJM-UHFFFAOYSA-N
- ほほえんだ: ClC1C2C(C)=NOC=2C=C(Cl)N=1
計算された属性
- せいみつぶんしりょう: 201.97022
- どういたいしつりょう: 201.9700681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- PSA: 38.92
4,6-dichloro-3-methyl-1,2oxazolo4,5-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1702962-1.0g |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 1g |
$2257.0 | 2023-06-04 | |
Enamine | EN300-1702962-10.0g |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 10g |
$9704.0 | 2023-06-04 | |
Enamine | EN300-1702962-0.05g |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 0.05g |
$600.0 | 2023-09-20 | |
1PlusChem | 1P01ELO5-100mg |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 100mg |
$1179.00 | 2023-12-16 | |
Aaron | AR01ELWH-500mg |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 500mg |
$2445.00 | 2025-02-10 | |
Aaron | AR01ELWH-250mg |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 250mg |
$1563.00 | 2025-02-10 | |
Aaron | AR01ELWH-100mg |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 100mg |
$1102.00 | 2025-02-10 | |
Enamine | EN300-1702962-0.25g |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 0.25g |
$1118.0 | 2023-09-20 | |
Enamine | EN300-1702962-0.1g |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 0.1g |
$783.0 | 2023-09-20 | |
Enamine | EN300-1702962-10g |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 10g |
$9704.0 | 2023-09-20 |
4,6-dichloro-3-methyl-1,2oxazolo4,5-cpyridine 関連文献
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1. Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridinesStefano Chimichi,Rodolfo Nesi,Fabio Ponticelli,Piero Tedeschi J. Chem. Soc. Perkin Trans. 1 1990 1477
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2. Synthesis and reactivity of 3-methylisoxazolo[4,5-c]pyridinesGiorgio Adembri,Alfredo Camparini,Fabio Ponticelli,Piero Tedeschi J. Chem. Soc. Perkin Trans. 1 1975 2190
4,6-dichloro-3-methyl-1,2oxazolo4,5-cpyridineに関する追加情報
Introduction to 4,6-dichloro-3-methyl-1,2-oxazolo[4,5-c]pyridine (CAS No. 58315-12-1)
4,6-dichloro-3-methyl-1,2-oxazolo[4,5-c]pyridine, identified by its CAS number 58315-12-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazolopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of chlorine substituents at the 4 and 6 positions, along with a methyl group at the 3 position, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The structure of 4,6-dichloro-3-methyl-1,2-oxazolo[4,5-c]pyridine features a fused ring system consisting of an oxazole ring connected to a pyridine ring. This particular arrangement creates a rigid framework that can interact favorably with biological targets, such as enzymes and receptors. The chlorine atoms at the 4 and 6 positions enhance the electrophilicity of the molecule, making it susceptible to nucleophilic attack and enabling further functionalization. The methyl group at the 3 position adds steric bulk, which can influence binding affinity and selectivity.
In recent years, there has been growing interest in oxazolopyridine derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that compounds within this class exhibit properties such as kinase inhibition, antiviral activity, and anti-inflammatory effects. The synthesis of 4,6-dichloro-3-methyl-1,2-oxazolo[4,5-c]pyridine has been optimized through multiple routes to achieve high yields and purity. These synthetic methodologies often involve cyclization reactions between appropriate precursors under controlled conditions.
One of the most compelling aspects of 4,6-dichloro-3-methyl-1,2-oxazolo[4,5-c]pyridine is its potential as a pharmaceutical intermediate. Researchers have leveraged its structural features to develop novel molecules with improved pharmacokinetic profiles and reduced side effects. For instance, modifications to the chlorine substituents or the methyl group have led to compounds with enhanced solubility or better metabolic stability. These advancements highlight the importance of structure-activity relationships (SAR) in optimizing drug candidates.
The biological activity of 4,6-dichloro-3-methyl-1,2-oxazolo[4,5-c]pyridine has been extensively studied in vitro and in vivo. Preliminary findings suggest that it may interact with targets involved in cancer progression and infectious diseases. Specifically, derivatives of this compound have shown promise in inhibiting certain kinases that are overexpressed in tumor cells. Additionally, its ability to modulate immune responses makes it a candidate for developing treatments against viral infections. These findings underscore the compound's potential as a lead molecule for further medicinal chemistry efforts.
The pharmacokinetic properties of 4,6-dichloro-3-methyl-1,2-oxazolo[4,5-c]pyridine are also of great interest. Studies indicate that it exhibits moderate oral bioavailability and a reasonable half-life in animal models. This suggests that it could be suitable for therapeutic applications if further optimized for absorption, distribution, metabolism, and excretion (ADME) characteristics. Researchers are exploring various strategies to enhance these properties without compromising its biological activity.
In conclusion, 4,6-dichloro-3-methyl-1H-pyrazolo[3',4':5:6]pyrimidinylamine is a versatile scaffold with significant potential in drug discovery. Its unique structural features make it an attractive candidate for developing new therapeutic agents targeting diverse diseases. As research continues to uncover new biological activities and synthetic pathways, this compound is poised to play a crucial role in the next generation of pharmaceutical innovations.
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